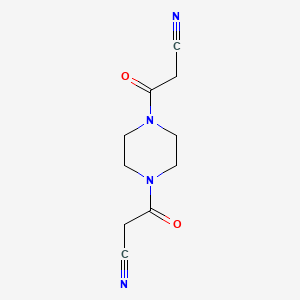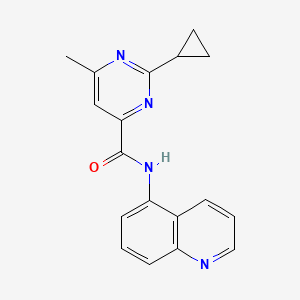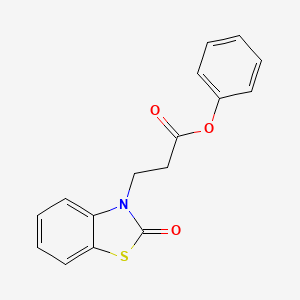![molecular formula C17H20N6O3S B2647217 N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide CAS No. 1170167-73-3](/img/structure/B2647217.png)
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to exhibit promising pharmacological potentials .
Synthesis Analysis
The synthesis of similar pyrazolo[3,4-d]pyrimidine compounds involves the formation of pyrazol-3-one substrates . The 4-chloro-7H-pyrazolo[2,3-d]pyrimidine and the appropriate amines are dissolved in isopropanol, and a few drops of concentrated HCl are added. The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines includes a fused heteroaromatic ring bearing pyrazole and pyrimidine units . The 1H-NMR spectra of similar compounds show signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines include the formation of pyrazol-3-one substrates, followed by a reaction with the appropriate amines in the presence of concentrated HCl .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been described in the literature. For instance, one compound was described as a yellow liquid with a yield of 62%. Its 1H NMR (CDCl3, 400 MHz) showed various signals, and its LC-MS: m/z was 248 (M+1) .Applications De Recherche Scientifique
Anticancer Activity
Novel derivatives of benzenesulfonamide have been synthesized and evaluated for their anticancer properties. For example, a study designed and synthesized a derivative targeting anti-breast cancer activity, showing promising results against the MCF-7 breast cancer cell line through molecular docking studies. This derivative exhibited better anticancer activity compared to standard drugs, highlighting its potential as a potent anti-breast cancer agent (Kumar et al., 2021).
Antimicrobial and Antifungal Activity
Research has also focused on the antimicrobial and antifungal applications of benzenesulfonamide derivatives. One study synthesized novel derivatives bearing the benzenesulfonamide moiety, showing activity against Mycobacterium tuberculosis. The structural modifications, such as the addition of the benzo[1,3]dioxol moiety, significantly influenced the compounds' potency (Ghorab et al., 2017).
Enzyme Inhibition
Benzenesulfonamide derivatives have been explored for their enzyme inhibitory effects. A series incorporating 1,3,5-triazine moieties was investigated for antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are associated with neurodegenerative diseases. These compounds showed moderate enzyme inhibition, suggesting their potential in developing treatments for diseases like Alzheimer's (Lolak et al., 2020).
Herbicidal Activity
Another research avenue explores the herbicidal activity of N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, demonstrating post-emergence activity on dicotyledonous weed species. This suggests potential agricultural applications, particularly in the development of new herbicides (Eussen et al., 1990).
Mécanisme D'action
Orientations Futures
The future directions for research on pyrazolo[3,4-d]pyrimidines include the development of novel CDK2 targeting compounds . There is a serious demand for therapies targeting cancer subtypes, and the inhibitors of protein kinases are considered as one of the therapeutic options for cancer treatment .
Propriétés
IUPAC Name |
N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3S/c24-27(25,14-4-2-1-3-5-14)21-6-7-23-17-15(12-20-23)16(18-13-19-17)22-8-10-26-11-9-22/h1-5,12-13,21H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSZHWSTCJGSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3CCNS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide](/img/structure/B2647135.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2647140.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B2647141.png)

![N-(3-chlorophenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2647146.png)




![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2647153.png)
![5-[(2-Piperidin-4-ylacetyl)amino]pentanoic acid;hydrochloride](/img/structure/B2647155.png)

